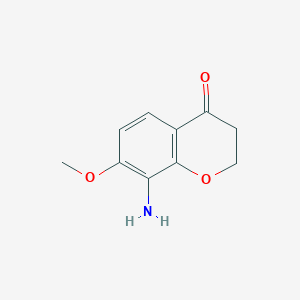

8-Amino-7-methoxy-4-chromanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

8-Amino-7-methoxy-4-chromanone is a useful research compound. Its molecular formula is C10H11NO3 and its molecular weight is 193.20 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Anticancer Applications

The anticancer properties of 8-amino-7-methoxy-4-chromanone derivatives have been extensively studied. Various derivatives have shown promising results against different cancer cell lines.

Key Findings:

- Inhibition of Cancer Cell Proliferation: A study evaluated several chromanone derivatives against breast cancer cell lines (e.g., MDA-MB-231) using MTT assays, revealing significant inhibition rates. For instance, some derivatives exhibited IC50 values as low as 3.86 µg/ml, indicating potent anticancer activity .

- Mechanisms of Action: The mechanisms through which these compounds exert their effects include induction of apoptosis and inhibition of specific signaling pathways associated with cancer cell survival and proliferation .

Table 1: Anticancer Activity of Chromanone Derivatives

| Compound | Cell Line | IC50 (µg/ml) | Activity |

|---|---|---|---|

| (E)-3-benzylidenechroman-4-one | MDA-MB-231 | ≤ 3.86 | Potent anticancer |

| 6,7-Methylenedioxy-4-chromanone | MCF-7 | ≤ 9.3 | High anticancer activity |

| 3-Benzylidenechroman-4-one | SK-N-MC | ≤ 9.64 | Significant inhibition |

Neurodegenerative Disease Diagnostics

Recent research has highlighted the potential of this compound derivatives as diagnostic agents for neurodegenerative diseases such as Alzheimer’s Disease.

Key Findings:

- Binding Affinity to Amyloid Plaques: Certain derivatives demonstrated high binding affinities to beta-amyloid plaques, a hallmark of Alzheimer’s disease. For example, compounds like (E)-3-(4-methoxybenzylidene)-6-bromo-chroman-4-one showed Ki values of 9.98 nM, indicating their potential as imaging agents for early diagnosis .

- Fluorescent Labeling: These compounds can selectively label amyloid plaques in brain sections, making them valuable for diagnostic imaging in clinical settings .

Table 2: Diagnostic Potential of Chromanone Derivatives

| Compound | Binding Affinity (nM) | Application |

|---|---|---|

| (E)-3-(4-Methoxybenzylidene)-6-bromo-chroman-4-one | 9.98 | Alzheimer’s diagnostics |

| (E)-3-(4-Dimethylamino-benzylidene)-6-bromo-chroman-4-one | 9.10 | Alzheimer’s diagnostics |

Anti-Aging Applications

Chromanone derivatives are also being explored for their cosmetic applications due to their ability to improve skin texture and treat various skin conditions.

Key Findings:

- Skin Health Improvement: These compounds are incorporated into cosmetic formulations aimed at treating inflammation, allergies, and promoting wound healing. Their efficacy in enhancing the differentiation process of epithelial cells makes them suitable for addressing issues like psoriasis and acne .

Antiviral Properties

The antiviral potential of chromanone derivatives has garnered attention in light of recent viral outbreaks.

Key Findings:

- Inhibition of Viral Propagation: Studies have shown that certain flavonoids derived from chromanones exhibit significant antiviral activity against coronaviruses. For instance, quercetin-7-rhamnoside demonstrated effective inhibition against porcine epidemic diarrhea virus in vitro . This suggests that similar chromanone derivatives could be developed for broader antiviral applications.

Eigenschaften

Molekularformel |

C10H11NO3 |

|---|---|

Molekulargewicht |

193.20 g/mol |

IUPAC-Name |

8-amino-7-methoxy-2,3-dihydrochromen-4-one |

InChI |

InChI=1S/C10H11NO3/c1-13-8-3-2-6-7(12)4-5-14-10(6)9(8)11/h2-3H,4-5,11H2,1H3 |

InChI-Schlüssel |

RDHXRJIDRJOSRE-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C2=C(C=C1)C(=O)CCO2)N |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.